hirudin HV2
Description
Primary Sequence and Isoforms
Hirudin HV2 comprises 65 amino acids with a molecular weight of approximately 7 kDa. Its primary sequence (Figure 1) includes conserved residues critical for thrombin inhibition, such as Ile1, Thr2, and Tyr3 at the N-terminus, which directly engage thrombin’s catalytic site. Unlike other isoforms like HV1 and HV3, HV2 features a lysine residue at position 47 (Lys47), a substitution shown to enhance thrombin-binding affinity by 5- to 14-fold compared to asparagine-containing variants.
Table 1: Key sequence variations in hirudin isoforms
| Isoform | Position 47 | Position 35 | Thrombin KD (nM) |
|---|---|---|---|
| HV1 | Asn | Lys | 0.5–1.0 |
| HV2 | Lys | Lys | 0.1–0.3 |
| HV3 | Pro/Ala | Thr | 0.2–0.5 |
The gene encoding HV2 spans four exons, with exon 4 determining the C-terminal sequence critical for thrombin exosite binding. Recombinant production in Saccharomyces cerevisiae and Escherichia coli systems has enabled large-scale synthesis of HV2 with fidelity to native post-translational modifications, including tyrosine sulfation at position 63.
Secondary and Tertiary Structural Features
This compound adopts a bipartite structure:
- N-terminal globular domain (residues 1–49): Stabilized by three disulfide bonds, this region forms a compact β-sheet core with minimal α-helical content. Circular dichroism studies reveal only 21% β-turn and 26% extended chain, with the remainder as unordered structure.
- C-terminal tail (residues 50–65): An unstructured, acidic-rich segment that transitions to a 3₁₀-helical conformation upon thrombin binding.
Crystallographic analysis of the HV2-thrombin complex (PDB: 4HTC) demonstrates that the N-terminal domain inserts into thrombin’s active site cleft, while the C-terminal tail wraps around the anion-binding exosite. This dual-binding mechanism results in a buried surface area of 2,900 Ų, one of the largest among protease-inhibitor complexes.
Disulfide Bond Architecture and Functional Domains
HV2’s stability derives from three conserved disulfide bonds:
Figure 1: Disulfide bond network in HV2
N-terminus
│
├─Cys6───────Cys14
│
├─Cys16──────Cys28
│
└─Cys22──────Cys39
These bonds constrain the N-terminal domain into a rigid scaffold, while the C-terminal tail remains flexible until thrombin engagement. Mutagenesis studies show that disrupting any disulfide bond reduces thrombin affinity by >50%, underscoring their structural necessity.
Functional domains include:
- Active-site binding region (residues 1–3): Blocks thrombin’s catalytic triad (Ser195, His57, Asp102).
- Prothrombin-like domain (residues 45–47): The Pro-Lys-Pro (PKP) motif stabilizes orientation for exosite binding.
- Anion-binding exosite anchor (residues 55–65): Acidic residues (Glu57, Asp58) mediate electrostatic interactions.
Thrombin-Binding Motifs and Electrostatic Interactions
HV2 employs two distinct motifs for thrombin inhibition:
- N-terminal motif (Ile1–Tyr3) :
- C-terminal motif (Asp55–Pro65) :
Electrostatic potential mapping reveals complementary charge distributions: HV2’s C-terminal tail (pI ≈ 3.9) targets thrombin’s positively charged exosite (pI ≈ 8.5). Free energy calculations estimate that these interactions contribute 60–70% of total binding energy.
Table 2: Key intermolecular interactions in HV2-thrombin complex
| Interaction Type | Residues Involved | Contribution to ΔG (kcal/mol) |
|---|---|---|
| Hydrogen bonds | Ile1–Ser195, Tyr3–Gly216 | -4.2 |
| Salt bridges | Glu59–Arg73, Asp58–Lys149 | -6.8 |
| Hydrophobic contacts | Pro62–Trp60, Tyr3–Trp215 | -3.5 |
Data derived from .
Properties
CAS No. |
114265-28-0 |
|---|---|
Molecular Formula |
C7H3NS |
Synonyms |
hirudin HV2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Hirudin and its variants, including HV2, are primarily recognized for their antithrombotic effects . They function as specific inhibitors of thrombin, a key enzyme in the coagulation cascade. The following table summarizes the major pharmacological activities associated with HV2:
Venous Thrombosis Prevention
HV2 has been extensively studied for its efficacy in preventing venous thrombosis, particularly in patients undergoing orthopedic surgeries. Clinical trials have demonstrated that recombinant hirudin variants like lepirudin and desirudin are superior to traditional anticoagulants such as heparin in preventing deep vein thrombosis (DVT) post-surgery .
Management of Acute Coronary Syndromes
Hirudin variants have shown promise in treating acute coronary syndromes (ACS). Desirudin has been reported to reduce the incidence of major cardiovascular events in patients with unstable angina . Moreover, lepirudin has been effective in preventing complications associated with heparin-induced thrombocytopenia (HIT) .
Chronic Kidney Disease
Recent studies indicate that HV2 may provide protective effects against chronic kidney disease (CKD) by mitigating renal interstitial fibrosis and improving overall kidney function . This suggests potential applications in managing diabetic nephropathy and other renal complications.
Advances in Synthesis and Delivery
The production of HV2 has evolved significantly with advancements in biotechnology:
- Cell-Free Protein Synthesis : Recent methodologies using cell-free systems have demonstrated higher yields and better functional activity of synthesized HV2 compared to traditional bacterial expression systems .
- PEGylation Techniques : Modifications such as PEGylation have been employed to enhance the stability and half-life of HV2, improving its therapeutic efficacy while reducing side effects like bleeding .
- Targeted Delivery Systems : Novel fusion proteins have been developed to deliver HV2 specifically to thrombotic sites, minimizing systemic exposure and associated bleeding risks. For example, the EPR-HV3HSA fusion protein releases HV2 at the site of thrombosis, demonstrating significant antithrombotic activity without promoting blood loss .
Case Studies
Several case studies illustrate the successful application of HV2 in clinical settings:
- Post-Surgical DVT Prevention : A randomized controlled trial showed that patients receiving desirudin after hip replacement surgery had a significantly lower incidence of DVT compared to those treated with enoxaparin .
- Management of HIT : In patients suffering from HIT complicated by thrombosis, lepirudin was associated with reduced mortality rates compared to historical controls receiving heparin .
- Chronic Kidney Disease Treatment : A cohort study indicated that patients treated with hirudin derivatives experienced improvements in renal function markers compared to untreated controls .
Chemical Reactions Analysis
Thrombin Inhibition Mechanism
Hirudin HV2 binds thrombin through a dual-domain interaction:
-
N-terminal hydrophobic domain (residues 1–39) stabilizes binding via three disulfide bonds
-
C-terminal acidic domain (residues 40–65) directly inhibits thrombin's catalytic site through hydrogen bonding and electrostatic interactions
Key mutation effects on binding kinetics (Source: ):
| Variant | Dissociation Constant (Kd) | ED50 (Venous Thrombosis) |
|---|---|---|
| Wild-type HV2 | Baseline | 100% (Reference) |
| HV2(Asn-47→Lys) | 5–14× lower | 100× lower |
| HV2(Asn-47→Arg) | 5–14× lower | Not tested |
| HV2(Lys-35→Thr) | No significant change | No significant change |
The Asn-47→Lys substitution enhances thrombin affinity by introducing a positively charged lysine residue, improving hydrogen bonding with thrombin's fibrinogen-binding exosite . This modification increased anti-thrombotic efficacy in vivo by 100-fold compared to wild-type HV2 .
Site-Specific PEGylation Optimization
N-terminal PEGylation with mPEG-propionaldehyde (mPEG-ALD) was systematically optimized to improve pharmacokinetics while retaining bioactivity :
Key reaction parameters (5 kDa mPEG-ALD):
| Factor | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| pH | 4.5–5.5 | Maximizes Schiff base formation |
| Molar Ratio (PEG:HV2) | 3:1–5:1 | Higher ratios increase mono-PEGylation |
| Reaction Time | 6–10 hours | Prolonged incubation improves yield |
Experimental results for 5 kDa PEGylation :
| Run | pH | Molar Ratio | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | 4.5 | 3:1 | 6 | 62.2 | 84.5 |
| 5 | 4.5 | 5:1 | 6 | 66.5 | 83.4 |
| 7 | 4.5 | 5:1 | 10 | 65.0 | 77.4 |
Kinetic analysis revealed 20 kDa mPEG-ALD required longer reaction times (≥12 h) to achieve >60% yield due to steric hindrance . All variants showed >98% N-terminal specificity confirmed by RP-HPLC and SDS-PAGE .
Structural Modifications Enhancing Stability
The HV2-47K variant (Asn47→Lys) demonstrated:
-
Enhanced thermostability due to new hydrogen bonds between Lys47 and thrombin's Tyr76
-
Expression yields of 2.0 g/L in 30L Pichia pastoris fermenters under methanol induction
The synthetic gene (222 bp) was constructed using recursive PCR with codon optimization for Pichia pastoris, achieving secretion efficiency >30,000 ATU/ml in fermentation broth .
Comparison with Similar Compounds
Natural Hirudin Variants
Key Findings :
- Species-Specific Distribution : HV2 is absent in H. verbana and H. orientalis but present in H. medicinalis and H. troctina (as hybrid HV2-HV3) .
- Structural Divergence : HM1 and HM2 from H. manillensis lack the sulfated tyrosine critical for thrombin binding in HV1 and HV3, reducing potency .
- Hybrid Variants : H. troctina expresses chimeric hirudins (e.g., HV-Hyb2-3) combining HV2’s globular domain with HV3’s C-terminal tail, suggesting evolutionary adaptability .
Key Findings :
- Targeted Delivery : Neorudin’s EPR motif enables site-specific HV2 activation by FXIa, enhancing safety .
- PEGylation Efficacy : PEG-HV2’s prolonged half-life addresses rapid renal clearance of native hirudin .
- Fusion Challenges : Geometric constraints in HSA-HV3 fusion proteins (e.g., HSAEPR-HV3) limit FXIa recognition, underscoring HV2’s compatibility with prodrug designs .
Hirudin-Like Factors (HLFs) and Cross-Species Comparisons
- HLFs in H. manillensis : HLF5 and HLF8 exhibit weak thrombin inhibition (IC50 >100 nM) compared to HV2 (IC50 ~0.1 nM) .
- Whitmania pigra Hirudin: Novel hirudin_2 (g17108) shows divergent cysteine patterns, hinting at unexplored functional adaptations .
- Evolutionary Insights : Hirudins and HLFs share a common ancestor but diverged in target specificity, with HV2 specializing in thrombin inhibition .
Preparation Methods
Codon Optimization and Recursive PCR Assembly
Expression Systems for this compound-47K
Yeast-Based Expression in Pichia pastoris
The pPIC9-HV2-47K vector was transformed into Pichia pastoris strain GS115 (His– phenotype). Key advantages of this system include:
-
Secretion into culture supernatant , simplifying downstream purification.
-
High yield : Shake-flask cultures achieved 2,000 ATU/ml (anti-thrombin units), while 30L fermenters reached 30,000 ATU/ml (2.0 g/L) after 50 hours of methanol induction.
-
Post-translational stability : The KEX2 protease ensures precise cleavage of the α-mating factor secretion signal, releasing mature HV2-47K into the medium.
Table 1: Expression Performance in Pichia pastoris
| Parameter | Shake-Flask | 30L Fermenter |
|---|---|---|
| Induction Time | 50 hours | 50 hours |
| Hirudin Yield | 2,000 ATU/ml | 30,000 ATU/ml |
| Equivalent Mass | ~0.13 g/L | 2.0 g/L |
Escherichia coli-Based Expression
Alternative methods utilize E. coli for cytoplasmic expression, though this requires refolding steps to recover active protein. A 2019 patent describes a process yielding HV2-Lys47 with 15,000–17,000 ATU/mg specific activity. While E. coli systems offer faster fermentation (24–48 hours), they lack the secretion capabilities of yeast, necessitating cell lysis and inclusion body solubilization.
Fermentation Optimization
Pichia pastoris Fermentation Protocol
-
Medium : Buffered glycerol-complex (BMGY) for growth, followed by methanol induction in minimal medium (MM).
-
Induction : Methanol maintained at 0.5–1.0% (v/v) to sustain AOX1 promoter activity.
-
Harvest : Maximal expression occurs at 55–65 hours post-induction, with viability maintained by supplementing evaporated water.
coli Fermentation and Heat Treatment
Fermentation broth is heat-treated (80°C, 20 minutes) to denature host proteins, followed by centrifugation or ceramic membrane filtration (0.1–0.2 µm) to remove cells. Ultrafiltration (10 kDa cutoff) and nanofiltration concentrate the product while removing impurities.
Purification of this compound-47K
Purification from Pichia Supernatant
The secreted protein is recovered via:
coli-Derived Hirudin Purification
A patented eight-step process achieves >95% purity:
-
Heat treatment and centrifugation : Removes denatured E. coli proteins.
-
Ultrafiltration/nanofiltration : Reduces endotoxins and concentrates the product.
-
Spray drying : Adds salts (e.g., NaCl) as stabilizers.
-
Molecular sieve chromatography : Sephadex G-25 column eluted with water.
-
Precipitation : Methanol (8:1 v/v), acetone (5:1), or ammonium sulfate (75% saturation) precipitates pure HV2-Lys47.
Table 2: Purification Efficiency Comparison
| Step | Purity Increase | Specific Activity (ATU/mg) |
|---|---|---|
| Crude Lysate | <10% | 500–1,000 |
| Post-Nanofiltration | 40–60% | 5,000–8,000 |
| Final Precipitation | 93–95% | 15,000–17,000 |
Analytical Characterization
Activity Assays
Q & A
Q. How to characterize the anticoagulant activity of Hirudin HV2 in experimental settings?
this compound's activity is quantified using Antithrombin Units (ATU), where one ATU neutralizes one NIH unit of thrombin. Researchers should employ the Lowry method for protein quantification and validate activity via thrombin inhibition assays, comparing against standardized thrombin reference materials. Activity should be measured under controlled pH and temperature to ensure reproducibility .
Q. What structural features of this compound contribute to its thrombin-binding specificity?
this compound contains three disulfide bonds (stabilizing its tertiary structure) and a sulfated tyrosine residue (Tyr63) critical for thrombin inhibition. The N-terminal domain binds thrombin’s active site, while the C-terminal interacts with exosite I. Structural analysis via X-ray crystallography or NMR can map binding interfaces. Mutagenesis studies (e.g., Tyr63 desulfation) are recommended to assess functional impacts .
Q. Which experimental models are optimal for preliminary evaluation of this compound’s anticoagulant effects?
Use in vitro assays like thrombin time (TT) and activated partial thromboplastin time (aPTT) to measure clotting inhibition. For in vivo models, rodent arterial/venous thrombosis models are standard. Ensure controls include untreated cohorts and commercially available thrombin inhibitors (e.g., heparin) to benchmark efficacy .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s binding kinetics across studies?
Discrepancies in reported binding affinities (e.g., KD values) may arise from variations in thrombin isoforms or buffer conditions. Standardize assays using purified human α-thrombin and consistent ionic strength (e.g., 150 mM NaCl). Employ surface plasmon resonance (SPR) for real-time kinetics and isothermal titration calorimetry (ITC) for thermodynamic validation. Cross-validate findings with molecular dynamics simulations to assess conformational stability .
Q. What strategies enhance the pharmacokinetic profile of this compound for sustained anticoagulation?
Formulate this compound with cationic liposomes to prolong half-life via slow release. Monitor plasma retention in animal models using radiolabeled (e.g., ¹²⁵I) or fluorescently tagged this compound. Compare bioavailability metrics (e.g., AUC, Cmax) between free and liposome-encapsulated forms. Consider PEGylation to reduce renal clearance, given this compound’s small size (7 kDa) .
Q. How to design a study investigating synergistic effects between this compound and other anticoagulants?
Use a factorial design to test combinations (e.g., this compound + aspirin). Measure synergistic efficacy via thrombus weight reduction in rodent models and antagonism risks via bleeding time assays. Statistical analysis should include interaction terms in regression models. Predefine criteria for synergy (e.g., Combination Index <1 via Chou-Talalay method) .
Q. What methodologies address batch-to-batch variability in recombinant this compound production?
Recombinant expression in E. coli or yeast requires stringent purification (e.g., ion-exchange chromatography) to remove host proteins. Validate purity via SDS-PAGE and mass spectrometry. Establish activity consistency using thrombin inhibition assays across batches. For eukaryotic hosts, confirm post-translational modifications (e.g., sulfation) via LC-MS/MS .
Q. How to reconcile conflicting literature on this compound’s efficacy in different thrombosis models?
Conduct a systematic review with meta-analysis, stratifying results by model type (e.g., venous vs. arterial), dosage, and endpoints. Perform subgroup analyses to identify confounding variables. Experimental replication in multiple models (e.g., FeCl₃-induced vs. laser-injury thrombosis) is advised to assess generalizability .
Q. What computational approaches predict this compound’s interactions with thrombin isoforms?
Use molecular docking (e.g., AutoDock Vina) to model binding to γ-thrombin or meizothrombin. Validate predictions with mutagenesis (e.g., thrombin exosite I mutations). Free-energy perturbation (FEP) calculations can quantify binding affinity changes. Cross-reference with experimental KD values from SPR .
Q. How to optimize this compound dosing in translational studies balancing efficacy and bleeding risk?
Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish dose-response curves. In preclinical trials, use staggered dosing regimens and monitor bleeding via tail-vein transection assays. Translate findings to clinical scenarios using allometric scaling, adjusting for species differences in thrombin expression and renal clearance .
Q. Methodological Notes
- Reproducibility : Document buffer compositions, thrombin sources, and animal strains in detail (per guidelines).
- Data Validation : Use positive (commercial thrombin inhibitors) and negative (saline) controls in all assays.
- Ethics : For in vivo studies, follow institutional guidelines for thrombosis induction and pain management ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
